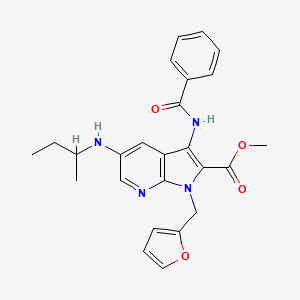

H2-003

説明

特性

CAS番号 |

1060438-30-3 |

|---|---|

分子式 |

C25H26N4O4 |

分子量 |

446.5 |

IUPAC名 |

methyl 3-benzamido-5-(butan-2-ylamino)-1-(furan-2-ylmethyl)pyrrolo[2,3-b]pyridine-2-carboxylate |

InChI |

InChI=1S/C25H26N4O4/c1-4-16(2)27-18-13-20-21(28-24(30)17-9-6-5-7-10-17)22(25(31)32-3)29(23(20)26-14-18)15-19-11-8-12-33-19/h5-14,16,27H,4,15H2,1-3H3,(H,28,30) |

InChIキー |

LDIDJPZRWAUNLN-UHFFFAOYSA-N |

SMILES |

CCC(C)NC1=CC2=C(N=C1)N(C(=C2NC(=O)C3=CC=CC=C3)C(=O)OC)CC4=CC=CO4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

H2-003; H2 003; H2003; |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Molecular Hydrogen in Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence suggests that oxidative stress and neuroinflammation play pivotal roles in the pathogenesis of these devastating conditions. Molecular hydrogen (H₂), administered through various methods such as hydrogen-rich water or inhalation, has emerged as a promising therapeutic agent with neuroprotective properties. This technical guide provides an in-depth exploration of the core mechanisms of action of molecular hydrogen in neurodegenerative diseases, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of key signaling pathways. Although the prompt referred to "H2-003," the available scientific literature predominantly investigates molecular hydrogen (H₂), and as such, this guide will focus on the latter.

Core Mechanisms of Action

The therapeutic effects of molecular hydrogen in neurodegenerative diseases are attributed to its multi-faceted mode of action, primarily revolving around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.

-

Selective Antioxidant Activity: Molecular hydrogen is a unique antioxidant in that it selectively neutralizes highly cytotoxic reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), while preserving other ROS that function as signaling molecules in physiological processes. This selective scavenging activity helps to mitigate oxidative damage to cellular components like DNA, proteins, and lipids, a key pathological feature in neurodegenerative diseases.

-

Anti-inflammatory Effects: Neuroinflammation, often mediated by the activation of microglia and astrocytes, contributes significantly to neuronal damage. Molecular hydrogen has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by modulating key inflammatory signaling pathways.[1][2]

-

Anti-apoptotic Properties: Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons in neurodegenerative conditions. Molecular hydrogen has demonstrated the ability to inhibit apoptosis by regulating the expression of key apoptotic and anti-apoptotic proteins, such as the Bcl-2 family and caspases.[3]

Signaling Pathways Modulated by Molecular Hydrogen

Molecular hydrogen exerts its therapeutic effects by modulating several critical signaling pathways involved in oxidative stress and inflammation.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the antioxidant response element (ARE), leading to the transcription of protective genes.

Recent studies suggest that molecular hydrogen does not directly activate Nrf2 but rather acts through an indirect mechanism. One proposed model involves hydrogen's interaction with oxidized Fe-porphyrin. The hydroxyl radical (•OH) oxidizes heme (PrP-Fe(II)) to form PrP-Fe(III)-OH. Molecular hydrogen then reacts with this oxidized form to produce PrP-Fe(III)-H, which can act as an electrophile to oxidize Keap1.[4] This oxidation of Keap1 leads to the release and subsequent nuclear translocation of Nrf2.[4]

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to a potent inflammatory response. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). Mitochondrial ROS (mtROS) are considered a key component of the activation signal.

Molecular hydrogen can readily diffuse into mitochondria and scavenge mtROS.[5] By reducing the levels of mtROS, molecular hydrogen inhibits the activation of the NLRP3 inflammasome.[5] This, in turn, suppresses the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

Preclinical and Clinical Evidence

The neuroprotective effects of molecular hydrogen have been demonstrated in various preclinical models of neurodegenerative diseases and are being investigated in clinical trials.

Quantitative Data from Preclinical Studies

| Study Type | Animal Model | Treatment | Key Findings | Reference |

| Alzheimer's Disease | 3xTg-AD mice | Hydrogen-rich water for 7 months | - Significantly increased levels of synaptic proteins (PSD-95 and synaptophysin) compared to untreated AD mice (P < 0.05).- Significantly reduced levels of APP and BACE1 compared to untreated AD mice (P < 0.001). | [6] |

| Alzheimer's Disease | Senescence-accelerated mouse prone 8 (SAMP8) | Hydrogen-rich jelly for 26-28 weeks | - Significantly lowered IL-6 levels in brain tissues.- Suppressed 8-OHdG, Iba1, and cleaved caspase-3 expression in the prefrontal cortex and hippocampus. | [1][7] |

| Parkinson's Disease Model | Chronic physical restraint in mice | Hydrogen-rich water ad libitum | - Suppressed the increase in oxidative stress markers (malondialdehyde and 4-hydroxy-2-nonenal) in the brain. | [3] |

| Vascular Dementia | Bilateral common carotid artery stenosis in mice | Hydrogen-rich water | - Reversed the decrease in the anti-apoptotic protein Bcl-2.- Significantly elevated anti-inflammatory cytokines IL-4 and IL-1a. | [8] |

Quantitative Data from Clinical Trials

| Disease | Study Design | Participants | Treatment | Key Findings | Reference |

| Mild Cognitive Impairment (MCI) | Randomized, double-blind, placebo-controlled | 73 subjects with MCI | ~300 mL of hydrogen-rich water per day for 1 year | - No significant difference in overall ADAS-cog scores.- APOE4 carriers in the hydrogen group showed significant improvement in total ADAS-cog score and word recall. | |

| Parkinson's Disease | Randomized, double-blind, placebo-controlled pilot study | 17 patients with Parkinson's Disease | 1000 mL/day of hydrogen-water for 48 weeks | - Total Unified Parkinson's Disease Rating Scale (UPDRS) scores in the hydrogen-water group improved (mean ± SD, -5.7 ± 8.4), whereas scores in the placebo group worsened (4.1 ± 9.2) (P<0.05). | [5] |

Experimental Protocols

Novel Object Recognition Test in Mice

This test is used to assess learning and memory.

Protocol:

-

Habituation: Individually acclimate mice to an open-field box for 5-10 minutes for 2-3 consecutive days.

-

Training (T1): Place two identical objects in opposite corners of the open field. Allow the mouse to explore the objects for 5-10 minutes. The time spent exploring each object is recorded.

-

Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).

-

Testing (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes. Record the time spent exploring the familiar and novel objects.

-

Data Analysis: Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.[9][10][11]

Immunohistochemistry for Neuronal Nuclei (NeuN) in Mouse Hippocampus

This protocol is used to identify and quantify neurons.

Protocol:

-

Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde (PFA) and post-fix the brain in 4% PFA overnight. Cryoprotect the brain in 30% sucrose. Section the brain coronally at 40 µm thickness on a cryostat.

-

Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in a citrate buffer.

-

Blocking: Block non-specific binding by incubating the sections in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against NeuN (e.g., mouse anti-NeuN, 1:500 dilution) in the blocking solution overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the sections with PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-mouse, 1:200 dilution) for 1-2 hours at room temperature.[12]

-

Signal Amplification and Visualization: Wash the sections and incubate with an avidin-biotin complex (ABC) reagent. Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate.

-

Mounting and Microscopy: Mount the stained sections onto slides, dehydrate, and coverslip. Image the sections using a light microscope and quantify the number of NeuN-positive cells in the region of interest.[13]

Measurement of Oxidative Stress Markers

Malondialdehyde (MDA) Assay (TBARS method):

-

Sample Preparation: Homogenize brain tissue in ice-cold RIPA buffer or PBS. Centrifuge to collect the supernatant.

-

Reaction: Add a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA) to the supernatant. Incubate the mixture at 95°C for 15-60 minutes. This reaction forms a pink-colored MDA-TBA adduct.

-

Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Quantification: Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.[11][14]

Superoxide Dismutase (SOD) Activity Assay:

-

Sample Preparation: Homogenize brain tissue in an appropriate buffer and centrifuge to obtain the supernatant.

-

Assay Principle: This assay is often based on the inhibition of the reduction of a chromogen (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample will scavenge the superoxide radicals, thus inhibiting the color reaction.

-

Procedure: In a microplate, mix the sample supernatant with the reaction mixture containing WST-1 and xanthine oxidase.

-

Measurement: Measure the absorbance at 450 nm over time using a microplate reader.

-

Calculation: Calculate the SOD activity as the percentage of inhibition of the colorimetric reaction, and quantify using a standard curve of known SOD activity.[9][13][15]

Conclusion

Molecular hydrogen demonstrates significant therapeutic potential for neurodegenerative diseases through its multifaceted mechanism of action. Its ability to selectively scavenge cytotoxic ROS, suppress neuroinflammation, and inhibit apoptosis by modulating key signaling pathways like Nrf2 and NLRP3 provides a strong rationale for its further development as a neuroprotective agent. While preclinical studies have yielded promising quantitative data, larger and more robust clinical trials are necessary to fully elucidate its efficacy and optimal therapeutic application in patients with neurodegenerative diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricate mechanisms of molecular hydrogen and its potential to combat these debilitating disorders.

References

- 1. Molecular hydrogen inhibits neuroinflammation and ameliorates depressive-like behaviors and short-term cognitive impairment in senescence-accelerated mouse prone 8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. greenmedinfo.com [greenmedinfo.com]

- 3. Neuroprotective Effects of Molecular Hydrogen: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cetjournal.it [cetjournal.it]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Superoxide dismutase activity (SOD) determination [bio-protocol.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nwlifescience.com [nwlifescience.com]

- 12. assaygenie.com [assaygenie.com]

- 13. mmpc.org [mmpc.org]

- 14. Measurement of malondialdehyde (MDA) level [bio-protocol.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Therapeutic Potential of Molecular Hydrogen: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental protocols, and clinical data surrounding molecular hydrogen (H₂) as a novel therapeutic agent.

Executive Summary

Molecular hydrogen has emerged as a promising therapeutic agent with a surprising range of applications, demonstrating antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Its unique ability to selectively neutralize cytotoxic reactive oxygen species (ROS), coupled with its high bioavailability, positions it as a molecule of significant interest in drug development and clinical research.[3][4] This technical guide provides a comprehensive overview of the therapeutic potential of H₂, focusing on its core mechanisms of action, detailed experimental protocols for its administration and measurement, and a quantitative summary of its effects from preclinical and clinical studies. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this novel therapeutic modality.

Core Mechanisms of Action

Molecular hydrogen exerts its therapeutic effects through a multi-faceted approach, primarily by modulating oxidative stress and inflammation.

Selective Antioxidant Effects

Unlike many antioxidants, H₂ selectively neutralizes the most cytotoxic reactive oxygen species, the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), while preserving other ROS that play crucial roles in cellular signaling.[3] This selective activity minimizes interference with normal physiological processes. The administration of H₂ has been shown to decrease various markers of oxidative stress, including malondialdehyde (MDA), 8-hydroxy-deoxyguanosine (8-OHdG), and myeloperoxidase.[3][5]

Anti-Inflammatory Properties

H₂ exhibits potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α).[3][5] It can also inhibit the activation of key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB).[6]

Modulation of Signaling Pathways

A pivotal mechanism of H₂'s action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, H₂ enhances the body's endogenous antioxidant defense systems.[7][8][9] The proposed mechanism involves H₂ reacting with oxidized Fe-porphyrin, which then acts as an electrophile to oxidize Keap1, leading to the release and activation of Nrf2.[7][8]

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for advancing research in molecular hydrogen. This section outlines key methodologies for H₂ administration and measurement.

Administration of Molecular Hydrogen

2.1.1. Hydrogen-Rich Water (HRW)

-

Preparation: Saturated HRW can be prepared by bubbling hydrogen gas into water. A common method involves dissolving H₂ in water under high pressure (0.4–0.6 MPa) for 2 hours to achieve a supersaturation level (>0.6 mmol/L).[10] Commercially available magnesium-based tablets or sticks that react with water to produce H₂ are also used.

-

Animal Studies: In mouse models, HRW is often provided ad libitum. For example, in a study on chemotherapy-induced neuropathic pain, mice were given continuous access to HRW.[11] In a study on depressive-like behavior, mice were supplied with 30 ml of HRW (0.8 ppm H₂) twice daily.[12]

-

Clinical Studies: Human subjects are typically given a specific volume of HRW to consume daily. For instance, in a study on mild cognitive impairment, participants drank approximately 300 mL of HRW per day.[13] In studies on metabolic syndrome, daily consumption ranged from 750 mL to 2 L.[14]

2.1.2. Hydrogen Gas Inhalation

-

Animal Studies: Rodents are often placed in a chamber with a controlled atmosphere containing H₂ gas. A common concentration used in preclinical studies is 1.3% H₂ mixed with oxygen and nitrogen.[15] For example, in a rat model of cardiac arrest, a mixture of 1.3% H₂ and 26% O₂ was used.[16]

-

Clinical Applications: Inhalation of a mixture of hydrogen and oxygen (e.g., 66% H₂ and 33% O₂) has been used in clinical settings.[10] This method allows for the rapid delivery of H₂ to the bloodstream and is particularly beneficial for respiratory conditions.[17]

2.1.3. Hydrogen-Rich Saline (HRS)

-

Preparation: HRS is produced by dissolving H₂ into saline under high pressure. The resulting solution is sterile and can be administered via intraperitoneal or intravenous injection.[10]

-

Administration: This method provides a controlled and rapid delivery of a specific dose of H₂.[2]

Measurement of Molecular Hydrogen

Accurate measurement of H₂ concentration in biological samples is essential for pharmacokinetic and pharmacodynamic studies.

-

Gas Chromatography: This is the gold standard for measuring H₂ concentration in both gas and liquid samples, including blood.[18]

-

H₂-Specific Electrodes: Needle-type H₂ sensors can be used for real-time measurement of H₂ concentration in tissues.[18]

-

Methylene Blue Titration: A convenient and cost-effective colorimetric method using methylene blue and a platinum colloid can be used to determine the concentration of H₂ in water.[19]

Quantitative Data Summary

The following tables summarize the quantitative effects of molecular hydrogen observed in various preclinical and clinical studies.

Table 1: Effects of Molecular Hydrogen on Oxidative Stress Markers

| Biomarker | Model/Population | H₂ Administration Method | Dosage/Concentration | Outcome | Reference |

| Malondialdehyde (MDA) | Rodent models | Inhalation, HRW, HRS | Various | Significant decrease | [3][5] |

| 8-hydroxy-deoxyguanosine (8-OHdG) | Rodent models and humans | Inhalation, HRW | Various | Significant decrease | [3][5] |

| Myeloperoxidase | Rodent models | Inhalation, HRW, HRS | Various | Significant decrease | [3] |

| Derivatives of Reactive Oxygen Metabolites (d-ROMs) | Healthy adults | HRW | 4 weeks | No significant change | [6] |

| Biological Antioxidant Potential (BAP) | Healthy adults | H₂ inhalation | Post-exercise | Significant increase | [20] |

Table 2: Effects of Molecular Hydrogen on Inflammatory Cytokines

| Cytokine | Model/Population | H₂ Administration Method | Dosage/Concentration | Outcome | Reference |

| IL-1β | Rodent models | Inhalation, HRS | Various | Significant decrease | [3] |

| IL-6 | Rodent models | Inhalation, HRS | Various | Significant decrease | [3] |

| TNF-α | Rodent models | Inhalation, HRS | Various | Significant decrease | [3][5] |

| IL-5 | Allergic rhinitis mouse model | H₂ inhalation | Dose-dependent | Significant decrease in serum | [21] |

| IL-13 | Allergic rhinitis mouse model | H₂ inhalation | Dose-dependent | Significant decrease in serum | [21] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Allergic rhinitis mouse model | H₂ inhalation | Dose-dependent | Significant decrease in serum | [21] |

Table 3: Clinical Outcomes of Molecular Hydrogen Therapy

| Condition | Population | H₂ Administration Method | Dosage/Concentration | Key Findings | Reference |

| Mild Cognitive Impairment | 73 subjects with MCI | HRW | ~300 mL/day for 1 year | Significant improvement in ADAS-cog scores in APOE4 carriers | [13] |

| Metabolic Syndrome | 20 subjects with potential MS | HRW | ~1 mmol H₂/day for 8 weeks | 8% increase in HDL-c, 13% decrease in Total Cholesterol/HDL ratio | [22] |

| Obesity | 10 overweight women | Hydrogen-generating minerals | 4 weeks | Significant reduction in body fat, arm fat index, and serum triglycerides | [22] |

| Chemotherapy-Induced Neuropathic Pain | Mouse model | HRW | Continuous | Increased paw withdrawal mechanical threshold | [11] |

| Inflammatory Bowel Disease | Mouse model | HRW | Ad libitum | Reduced disease activity index and colon damage | [23] |

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental designs are provided below using the DOT language.

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Hydrogen, a Novel Therapeutic Molecule, Regulates Oxidative Stress, Inflammation, and Apoptosis [frontiersin.org]

- 3. Molecular hydrogen: a preventive and therapeutic medical gas for various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review of molecular hydrogen as a novel nutrition therapy in relieving oxidative stress and diseases: Mechanisms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hydrogen-rich water reduces inflammatory responses and prevents apoptosis of peripheral blood cells in healthy adults: a randomized, double-blind, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular hydrogen may activate the transcription factor Nrf2 to alleviate oxidative stress through the hydrogen-targeted porphyrin | Ohta | Aging Pathobiology and Therapeutics [antpublisher.com]

- 8. Molecular hydrogen may activate the transcription factor Nrf2 to alleviate oxidative stress through the hydrogen-targeted porphyrin | Ohta | Aging Pathobiology and Therapeutics [antpublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Hydrogen Therapy: Mechanisms, Delivery Methods, Preventive, and Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Effects of hydrogen-rich water on depressive-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Molecular Hydrogen Assessed by an Animal Model and a Randomized Clinical Study on Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. examine.com [examine.com]

- 15. ratsjournal.com [ratsjournal.com]

- 16. Clinical Effects of Hydrogen Administration: From Animal and Human Diseases to Exercise Medicine [scirp.org]

- 17. mdpi.com [mdpi.com]

- 18. medical-technologies.eu [medical-technologies.eu]

- 19. A convenient method for determining the concentration of hydrogen in water: use of methylene blue with colloidal platinum | springermedizin.de [springermedizin.de]

- 20. Frontiers | Can molecular hydrogen supplementation reduce exercise-induced oxidative stress in healthy adults? A systematic review and meta-analysis [frontiersin.org]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. mdpi.com [mdpi.com]

- 23. Hydrogen-rich water protects against inflammatory bowel disease in mice by inhibiting endoplasmic reticulum stress and promoting heme oxygenase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytoprotective Potential of Molecular Hydrogen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytoprotective effects of molecular hydrogen (H₂), a promising therapeutic agent. While the initial query focused on "H2-003," extensive research has revealed no specific compound with this designation. Instead, this document consolidates the significant body of scientific evidence surrounding the protective role of molecular hydrogen in various cellular stress models. Here, we delve into the quantitative data, experimental methodologies, and underlying signaling pathways that characterize the cytoprotective actions of H₂.

Quantitative Data Summary

The cytoprotective efficacy of molecular hydrogen has been quantified across various studies, primarily focusing on its ability to mitigate oxidative stress-induced cell damage. The following tables summarize key quantitative findings from preclinical research.

Table 1: Effect of Molecular Hydrogen on Oxidative Stress Markers and Cell Viability in Irradiated A549 Lung Epithelial Cells [1]

| Parameter | Control (Irradiation Only) | H₂ Treatment + Irradiation |

| Intracellular ROS Levels (Relative Units) | Increased | Significantly Reduced |

| Apoptotic Markers | Elevated | Significantly Reduced |

| Cell Viability (%) | Decreased | Significantly Improved |

Table 2: Impact of Hydrogen-Rich Saline (HRS) on Senescence in Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs) in vivo [2]

| Parameter | Control Group | HRS Treated Group |

| SA-β-Gal Positive Cells (%) | High | Reduced |

| Cell Proliferation Ability | Standard | Enhanced |

| Cells in G1 Arrest (%) | High | Decreased |

| Intracellular ROS Production | Elevated | Inhibited |

| p53 Protein Expression | High | Decreased |

| p21 Protein Expression | High | Decreased |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the cytoprotective effects of molecular hydrogen.

In Vitro Model of Radiation-Induced Lung Injury

This protocol outlines the experimental setup used to assess the radioprotective effects of molecular hydrogen on human lung epithelial cells.[1]

Cell Culture and H₂ Treatment:

-

Cell Line: A549 human lung epithelial cells.

-

Culture Medium: Standard cell culture medium supplemented with fetal bovine serum and antibiotics.

-

H₂ Administration: Cells are treated with hydrogen-rich phosphate-buffered saline (PBS) or medium prior to irradiation.

Irradiation and anoxia:

-

Irradiation: Cells receive a 10 Gy dose of irradiation to induce cellular damage.

-

Oxidative Stress Induction: Irradiation leads to the generation of reactive oxygen species (ROS).

Assessment of Cytoprotection:

-

ROS Measurement: Intracellular ROS levels are quantified using electron spin resonance and fluorescent indicators.

-

Cell Damage Assessment: Levels of oxidative stress and apoptotic markers are measured.

-

Cell Viability Assay: Cell viability is determined to assess the protective effect of H₂.

In Vivo Model of Cellular Senescence

This protocol describes the in vivo study design to evaluate the anti-senescence effects of hydrogen-rich saline (HRS) in aging rats.[2]

Animal Model and Treatment:

-

Animal Model: 12-month-old Sprague Dawley rats.

-

Treatment: Intraperitoneal administration of HRS (10 ml/kg).

Cell Isolation and Analysis:

-

Cell Source: Bone marrow-derived mesenchymal stem cells (BM-MSCs) are harvested.

-

Senescence Marker: Senescence-associated β-galactosidase (SA-β-Gal) activity is measured.

-

Cell Function Assays: Proliferation and tri-lineage differentiation potential of BM-MSCs are assessed.

-

Cell Cycle Analysis: The percentage of cells in different phases of the cell cycle is determined.

-

Molecular Analysis: Intracellular ROS levels and expression of senescence-related proteins (p53 and p21) are quantified.

Signaling Pathways in H₂-Mediated Cytoprotection

Molecular hydrogen exerts its cytoprotective effects through the modulation of specific signaling pathways. The diagrams below illustrate these mechanisms.

ROS/p53/p21 Pathway in Cellular Senescence

Molecular hydrogen has been shown to alleviate cellular senescence by downregulating the ROS/p53/p21 signaling pathway.[2] By reducing intracellular ROS, H₂ prevents the activation of p53, a tumor suppressor protein that can induce cell cycle arrest and senescence. This, in turn, leads to decreased expression of p21, a cyclin-dependent kinase inhibitor, ultimately promoting cell proliferation and reducing senescence.

Nrf2/HO-1 Antioxidant Pathway

While not directly demonstrated for molecular hydrogen in the provided search results, a common mechanism for cytoprotection against oxidative stress involves the activation of the Nrf2/HO-1 pathway. For context, studies on other cytoprotective agents like chlorogenic acid have shown activation of this pathway in response to oxidative stress.[3] It is plausible that H₂ may also engage this critical antioxidant response element. In this pathway, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

Conclusion

The collective evidence strongly supports the role of molecular hydrogen as a potent cytoprotective agent. Its ability to selectively neutralize detrimental reactive oxygen species and modulate key signaling pathways, such as the ROS/p53/p21 pathway, underscores its therapeutic potential in conditions associated with oxidative stress and cellular senescence. The experimental protocols detailed herein provide a framework for future research aimed at further elucidating the mechanisms of H₂-mediated cytoprotection and translating these preclinical findings into clinical applications. While the originally requested "H2-003" remains unidentified, the robust data on molecular hydrogen offers a compelling alternative avenue for investigation in the field of cytoprotective drug development.

References

The Role of Molecular Hydrogen (H2) in the Modulation of Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant contributing factor to a multitude of pathological conditions. An emerging therapeutic strategy involves the administration of molecular hydrogen (H2), which has demonstrated potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This technical guide provides an in-depth analysis of the mechanisms by which molecular hydrogen modulates key inflammatory signaling pathways, with a primary focus on the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathways. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Molecular hydrogen, a colorless and odorless gas, has garnered significant attention in the biomedical field for its therapeutic potential. Its small molecular size allows for rapid diffusion across cell membranes, enabling it to target subcellular compartments such as mitochondria.[1] While initially recognized for its selective antioxidant properties, particularly in neutralizing hydroxyl radicals (•OH) and peroxynitrite (ONOO-), a growing body of evidence indicates that H2 also functions as a signal modulator, directly influencing inflammatory and apoptotic pathways.[2][3] This guide elucidates the intricate mechanisms through which H2 exerts its anti-inflammatory effects, providing a foundation for its potential application in novel therapeutic interventions.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows for the translocation of the active NF-κB dimer (typically p65/p50) into the nucleus, where it initiates the transcription of target genes.[2][3]

Molecular hydrogen has been shown to significantly inhibit the activation of the NF-κB pathway.[2][3] This inhibitory effect is achieved through the suppression of IκBα phosphorylation, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[3] By attenuating NF-κB activation, H2 effectively reduces the production of a cascade of pro-inflammatory mediators.

Quantitative Data: H2 Effects on NF-κB Pathway and Pro-inflammatory Cytokines

The following table summarizes the quantitative effects of molecular hydrogen on key markers of the NF-κB signaling pathway and downstream pro-inflammatory cytokines from various experimental models.

| Experimental Model | H2 Administration Method | Key Findings | Reference |

| Rat model of Alzheimer's disease | Hydrogen-rich saline (intraperitoneal) | Suppressed the activation of JNK and NF-κB. | [3] |

| Murine macrophage RAW264 cells | Hydrogen treatment | Inhibited LPS/IFNγ-induced phosphorylation of IκBα. | [4] |

| Radiation-induced lung injury in mice | Hydrogen therapy | Significantly inhibited the NF-κB signaling pathway. | [5] |

| Sepsis model in mice | H2 treatment | Reduced serum and tissue levels of pro-inflammatory cytokines. | [6] |

Signaling Pathway Diagram: H2 Modulation of NF-κB

Caption: Molecular hydrogen (H2) inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex, thereby suppressing the downstream inflammatory cascade.

Modulation of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by sensing a wide range of pathogen-associated and danger-associated molecular patterns (PAMPs and DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, leading to a potent pro-inflammatory response.[7]

Molecular hydrogen has been demonstrated to effectively suppress the activation of the NLRP3 inflammasome.[7] A key mechanism underlying this inhibition is the ability of H2 to reduce mitochondrial reactive oxygen species (mtROS), which are known triggers for NLRP3 inflammasome assembly.[1] By scavenging these ROS, H2 prevents the initial activation signal for the inflammasome.

Quantitative Data: H2 Effects on NLRP3 Inflammasome and Cytokine Production

The following table summarizes the quantitative effects of molecular hydrogen on key components of the NLRP3 inflammasome pathway and the resulting cytokine production.

| Experimental Model | H2 Administration Method | Key Findings | Reference |

| Sepsis-induced lung injury in rats | Hydrogen-rich saline | Decreased M1 polarization and increased M2 polarization of alveolar macrophages. | [5] |

| Experimental acute pancreatitis in mice | Hydrogen-rich saline | Substantially inhibited the activation of the NLRP3 inflammasome. | [6] |

| Traumatic brain injury-induced lung injury in mice | 2% H2 inhalation | Significantly downregulated NLRP3 activation. | [8] |

| Healthy Adults | H2 inhalation | Increased antioxidant and anti-inflammatory responses. | [9] |

Signaling Pathway Diagram: H2 Modulation of NLRP3 Inflammasome

Caption: Molecular hydrogen (H2) inhibits NLRP3 inflammasome activation by scavenging mitochondrial reactive oxygen species (mtROS), a key trigger for inflammasome assembly.

Experimental Protocols

The following sections provide an overview of common methodologies used to investigate the effects of molecular hydrogen in both in vivo and in vitro settings.

In Vivo Administration of Molecular Hydrogen

-

Hydrogen Gas Inhalation:

-

Apparatus: Animals are placed in a sealed chamber connected to a hydrogen gas generator or a pre-mixed gas cylinder.

-

Concentration: Typically, a mixture of 1-4% H2 in air is used. For some applications, higher concentrations (e.g., 67%) have been utilized.[10]

-

Duration: Inhalation periods can range from 1 to 6 hours daily, for a duration of several days to weeks, depending on the experimental design.[10][11]

-

Monitoring: Gas concentrations within the chamber should be continuously monitored to ensure accuracy and safety.

-

-

Hydrogen-Rich Saline (HRS) Administration:

-

Preparation: H2 gas is dissolved in sterile saline under high pressure (typically 0.4-0.6 MPa) to a final concentration of approximately 0.6 mM. The saline should be stored in an aluminum bag to prevent H2 dissipation.

-

Administration: HRS is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Dosage: Dosages vary depending on the animal model and study objectives, with a common range being 5-10 mL/kg of body weight.

-

In Vitro Administration of Molecular Hydrogen

-

Cell Culture with Hydrogen Gas:

-

Method: Cells are cultured in a sealed, humidified chamber or a multi-well plate placed within a larger sealed container.

-

Gas Mixture: A specific concentration of H2 gas (e.g., 5-10%) is mixed with CO2-enriched air (typically 5% CO2, 95% air) and introduced into the chamber.[12]

-

Duration: Cells are exposed to the hydrogen-containing atmosphere for the desired experimental period, which can range from hours to days.

-

-

Hydrogen-Rich Medium:

-

Preparation: Similar to HRS, cell culture medium is saturated with H2 gas under pressure. The final concentration of H2 in the medium is typically maintained above 0.3 mmol/L.[13]

-

Application: The hydrogen-rich medium is used to replace the standard culture medium for the duration of the experiment. The medium should be changed regularly to maintain the H2 concentration.

-

Conclusion and Future Directions

Molecular hydrogen demonstrates significant therapeutic potential as a modulator of inflammatory pathways. Its ability to inhibit both the NF-κB and NLRP3 inflammasome signaling cascades underscores its broad anti-inflammatory effects. The data presented in this guide highlight the consistent and reproducible effects of H2 across various experimental models.

Future research should focus on elucidating the precise molecular targets of H2 within these signaling pathways. Further clinical trials are warranted to establish the safety and efficacy of H2 therapy in human inflammatory diseases. The development of novel and more efficient H2 delivery systems will also be crucial for translating the therapeutic promise of molecular hydrogen into clinical practice. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. Molecular Hydrogen as a Novel Protective Agent against Pre-Symptomatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular hydrogen: a preventive and therapeutic medical gas for various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hhofrance.com [hhofrance.com]

- 5. Hydrogen-rich saline regulates the polarization and apoptosis of alveolar macrophages and attenuates lung injury via suppression of autophagy in septic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hi-bliss.com [hi-bliss.com]

- 7. Molecular Hydrogen Therapy: Mechanisms, Delivery Methods, Preventive, and Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Effects of Hydrogen Administration: From Animal and Human Diseases to Exercise Medicine [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. hhofrance.com [hhofrance.com]

- 11. The effects of inhaling hydrogen gas on macrophage polarization, fibrosis, and lung function in mice with bleomycin-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Foundational Research on Molecular Hydrogen (H₂) and Mitochondrial Function: A Technical Guide

Introduction

Molecular hydrogen (H₂), a colorless and odorless gas, has emerged as a therapeutic agent with selective antioxidant properties, playing a cytoprotective role in a variety of diseases.[1][2] Due to its small size and high penetrability, H₂ can easily reach subcellular compartments, including mitochondria.[1][2] Emerging research suggests that H₂'s therapeutic effects extend beyond scavenging of detrimental reactive oxygen species (ROS) to the modulation of mitochondrial bioenergetics and signaling pathways.[1][2] This technical guide provides an in-depth overview of the foundational research on the effects of molecular hydrogen on mitochondrial function, summarizing key quantitative data, detailing experimental methodologies, and visualizing core signaling pathways. This document interprets the subject "H2-003" as molecular hydrogen (H₂) based on the available scientific literature.

Quantitative Data on the Effects of H₂ on Mitochondrial Function

The following tables summarize the reported effects of molecular hydrogen on key mitochondrial parameters. It is important to note that much of the available data is qualitative or semi-quantitative, and further research is needed to establish precise dose-response relationships.

Table 1: Effects of H₂ on Mitochondrial Bioenergetics

| Parameter | Observed Effect | Cell/Animal Model | Reference |

| ATP Production | Increased | Not specified | [1][2] |

| Mitochondrial Membrane Potential (ΔΨm) | Preserved/Increased | Not specified | [1][2] |

| Mitochondrial Respiration (Complex I & II activity) | Increased | Not specified | [3] |

| Mitochondrial Swelling | Reduced | Not specified | [1][2] |

Table 2: Effects of H₂ on Mitochondrial Oxidative Stress and Dynamics

| Parameter | Observed Effect | Cell/Animal Model | Reference |

| Hydroxyl Radicals (•OH) | Selectively reduced | Not specified | [1][2] |

| Mitochondrial ROS (mtROS) | Reduced | Not specified | [4] |

| Mitochondrial Fission (Drp1 expression) | Decreased | Not specified | [3] |

| Mitochondrial Fusion (Mfn2 expression) | Increased | Not specified | [3] |

Signaling Pathways and Mechanisms of Action

Molecular hydrogen exerts its effects on mitochondria through multiple signaling pathways. The following diagrams illustrate some of the key proposed mechanisms.

Selective ROS Scavenging and NLRP3 Inflammasome Inhibition

H₂ selectively scavenges hydroxyl radicals (•OH), a highly cytotoxic reactive oxygen species, which in turn can mitigate mitochondrial DNA (mtDNA) damage. This action helps to block the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[5]

Caption: H₂ mitigates inflammation by scavenging •OH and inhibiting the NLRP3 inflammasome pathway.

Modulation of Ghrelin and Glucose Transport

H₂ administration has been shown to increase the expression of ghrelin, which in turn can influence mitochondrial bioenergetics. Additionally, H₂ can stimulate glucose transporter 4 (GLUT4) translocation, enhancing glucose uptake in a manner similar to insulin, through the activation of AMPK and PI3K pathways.[1][2]

Caption: H₂ influences mitochondrial energy metabolism via ghrelin and glucose transport pathways.

Experimental Protocols

The following sections describe the general methodologies used in the foundational research of molecular hydrogen's effects on mitochondrial function.

High-Resolution Respirometry

High-resolution respirometry is a key technique used to measure the oxygen consumption rate (OCR) of isolated mitochondria or intact cells, providing insights into the function of the electron transport chain.

-

Objective: To assess the impact of H₂ on mitochondrial respiration.

-

General Protocol:

-

Cell/Mitochondria Preparation: Isolate mitochondria from tissues or use cultured cells.

-

Respirometer Setup: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

ROUTINE respiration: Measure the basal OCR of intact cells.

-

LEAK respiration (State 4): Add an ATP synthase inhibitor (e.g., oligomycin) to measure oxygen consumption not coupled to ATP synthesis.

-

ETS capacity (State 3): Add a chemical uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

-

Complex-specific respiration: Use specific substrates and inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to pinpoint the effects of H₂ on different respiratory complexes.

-

-

Data Analysis: Normalize OCR to cell number or mitochondrial protein content.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

ΔΨm is a key indicator of mitochondrial health and energy status. Fluorescent dyes are commonly used to measure changes in ΔΨm.

-

Objective: To determine if H₂ treatment affects the mitochondrial membrane potential.

-

General Protocol:

-

Cell Culture and Treatment: Culture cells and treat with H₂ (e.g., using hydrogen-rich media).

-

Staining: Incubate cells with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRM, TMRE, or JC-1).

-

Detection: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.

-

Analysis: A decrease in fluorescence intensity (for TMRM/TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

-

Assessment of Mitochondrial ROS Production

Specific fluorescent probes are used to detect the levels of reactive oxygen species within the mitochondria.

-

Objective: To quantify the effect of H₂ on mitochondrial ROS production.

-

General Protocol:

-

Cell Culture and Treatment: Culture cells and expose them to H₂.

-

Staining: Load cells with a mitochondria-targeted ROS-sensitive fluorescent probe (e.g., MitoSOX Red for superoxide).

-

Fluorescence Measurement: Measure the fluorescence intensity using a suitable instrument (fluorescence microscope, flow cytometer, or plate reader).

-

Analysis: An increase in fluorescence indicates an increase in mitochondrial ROS levels.

-

Conclusion

The foundational research on molecular hydrogen reveals its significant potential to modulate mitochondrial function. H₂ appears to act as a "mitochondrial nutrient" by protecting mitochondria from oxidative damage, preserving their bioenergetic capacity, and influencing key signaling pathways that regulate cellular metabolism.[3] While the initial findings are promising, further in-depth studies with standardized protocols and more extensive quantitative data are necessary to fully elucidate the mechanisms of action and translate these findings into effective clinical therapies. The diagrams and summarized data in this guide provide a foundational understanding for researchers, scientists, and drug development professionals interested in the therapeutic potential of molecular hydrogen.

References

- 1. Does H2 Alter Mitochondrial Bioenergetics via GHS-R1α Activation? [thno.org]

- 2. Does H2 Alter Mitochondrial Bioenergetics via GHS-R1α Activation? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen: A Rising Star in Gas Medicine as a Mitochondria-Targeting Nutrient via Activating Keap1-Nrf2 Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondria: one of the vital hubs for molecular hydrogen’s biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for H2-003 Administration in Rodent Studies

Disclaimer: The compound "H2-003" is not a publicly recognized chemical entity based on available scientific literature. The following protocol has been developed as a representative example for a hypothetical histamine H2 receptor (H2R) antagonist, based on established methodologies for similar compounds in preclinical cancer research.

Introduction

H2-003 is a novel, potent, and selective antagonist of the histamine H2 receptor. Histamine, a key mediator in allergic reactions and gastric acid secretion, also plays a significant role in modulating the tumor microenvironment. By blocking H2 receptors, which are expressed on various immune cells, H2-003 is hypothesized to reverse tumor-induced immunosuppression, thereby enhancing anti-tumor immunity. Preclinical studies with established H2R antagonists have demonstrated their potential to inhibit tumor growth and metastasis by reducing the population of myeloid-derived suppressor cells (MDSCs) and promoting a shift towards a pro-inflammatory Th1 immune response.[1][2][3][4] These application notes provide a detailed protocol for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of H2-003 in a syngeneic mouse model of breast cancer.

Mechanism of Action: H2 Receptor Antagonism in the Tumor Microenvironment

Histamine within the tumor microenvironment can promote immunosuppression by binding to H2 receptors on immune cells such as T cells and MDSCs. This interaction typically leads to an increase in intracellular cyclic AMP (cAMP), which can suppress the activity of cytotoxic T lymphocytes and enhance the suppressive functions of MDSCs. H2-003, by competitively blocking the H2 receptor, is expected to prevent these downstream signaling events, thereby restoring anti-tumor immune responses.

Experimental Protocol: In Vivo Efficacy in a 4T1 Syngeneic Mouse Model

This protocol details a study to assess the anti-tumor efficacy of H2-003 in the 4T1 murine breast cancer model, which is known for its aggressive growth and metastatic potential.[1][2]

Materials and Reagents

-

H2-003 (powder form)

-

Vehicle: Sterile Phosphate-Buffered Saline (PBS)

-

4T1 murine breast cancer cell line

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Female BALB/c mice, 6-8 weeks old

-

Sterile syringes and needles (27G)

-

Digital calipers

-

Anesthesia (e.g., isoflurane)

-

Materials for tissue collection and processing

Experimental Workflow

Detailed Methodologies

3.1. Animal Handling and Tumor Inoculation

-

Acclimatize female BALB/c mice for at least one week under standard laboratory conditions.

-

Culture 4T1 cells in RPMI-1640 supplemented with 10% FBS.

-

On Day 0, harvest the cells and resuspend in sterile PBS at a concentration of 5x10⁵ cells/mL.

-

Inject 100 µL of the cell suspension (5x10⁴ cells) subcutaneously into the right flank of each mouse.

3.2. H2-003 Formulation and Administration

-

Prepare a stock solution of H2-003 in sterile PBS. The final formulation should be sterile-filtered.

-

On Day 7, or when tumors reach an average volume of 100 mm³, randomize mice into treatment groups.

-

Administer H2-003 or vehicle daily via intraperitoneal (IP) injection at a volume of 10 µL/g of body weight.

3.3. Efficacy Monitoring

-

Measure tumor dimensions three times a week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Record the body weight of each animal at the same time as tumor measurement.

-

Monitor animals daily for any signs of toxicity or distress.

-

The study endpoint is Day 28, or when tumors reach the maximum allowed size as per institutional guidelines.

3.4. Pharmacokinetic (PK) Analysis

-

On the final day of the study, collect blood samples from a subset of animals at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours) post-final dose.

-

Process blood to obtain plasma and store at -80°C until analysis by LC-MS/MS to determine H2-003 concentration.

3.5. Biomarker Analysis

-

At the study endpoint, collect terminal blood via cardiac puncture.

-

Isolate plasma for cytokine analysis using ELISA kits (e.g., for IFN-γ and TGF-β).

-

Harvest spleens and tumors and process them into single-cell suspensions.

-

Perform flow cytometry to analyze immune cell populations, including:

-

T helper (Th1) cells (CD3⁺CD4⁺IFN-γ⁺)

-

Regulatory T cells (Tregs) (CD3⁺CD4⁺FoxP3⁺)

-

Myeloid-derived suppressor cells (MDSCs) (CD11b⁺Gr-1⁺)

-

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of H2-003 in the 4T1 Mouse Model

| Treatment Group | Dose (mg/kg, IP) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 28 (g) ± SEM |

|---|---|---|---|---|

| Vehicle (PBS) | - | 1500 ± 120 | - | 1.45 ± 0.25 |

| H2-003 | 10 | 1125 ± 95* | 25 | 1.10 ± 0.18 |

| H2-003 | 20 | 825 ± 70** | 45 | 0.80 ± 0.15* |

| H2-003 | 50 | 600 ± 55*** | 60 | 0.61 ± 0.12** |

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are representative.

Table 2: Pharmacokinetic Parameters of H2-003 in BALB/c Mice (20 mg/kg, IP)

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | ~1200 |

| Tmax (h) | 0.5 |

| AUC (0-t) (ng·h/mL) | ~3500 |

| Half-life (t½) (h) | ~2.5 |

| Clearance (CL/F) (mL/h/kg) | ~5700 |

Data are hypothetical, based on typical values for H2R antagonists in rodents.[5][6][7]

Table 3: Immunomodulatory Effects of H2-003 (20 mg/kg) at Day 28

| Biomarker | Vehicle Group (± SEM) | H2-003 Group (± SEM) | Fold Change |

|---|---|---|---|

| Plasma Cytokines (pg/mL) | |||

| IFN-γ | 55 ± 8 | 120 ± 15** | ↑ 2.2x |

| TGF-β | 350 ± 40 | 180 ± 25** | ↓ 0.5x |

| Splenic Immune Cells (%) | |||

| Th1 Cells (CD4⁺IFN-γ⁺) | 2.5 ± 0.4 | 5.5 ± 0.7** | ↑ 2.2x |

| Treg Cells (CD4⁺FoxP3⁺) | 10.2 ± 1.1 | 6.1 ± 0.8* | ↓ 0.6x |

| Tumoral Immune Cells (%) | |||

| MDSCs (CD11b⁺Gr-1⁺) | 35 ± 4 | 18 ± 3** | ↓ 0.5x |

*p<0.05, **p<0.01 compared to Vehicle group. Data are representative based on published effects of H2R antagonists.[2][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Cimetidine and Ibuprofen Modulate T Cell Responses in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine receptor 2 blockade selectively impacts B and T cells in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine Receptor 2 Antagonists as Enhancers of Anti-Tumour Immunity | MedPath [trial.medpath.com]

- 5. Dose-dependent pharmacokinetics of cimetidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Cimetidine and Ibuprofen Modulate T Cell Responses in a Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cimetidine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine, a well-characterized histamine H2 receptor antagonist, has demonstrated notable anti-tumorigenic properties in various cancer cell lines.[1] While its primary clinical application is the reduction of gastric acid secretion, extensive research has revealed its potential as an anti-cancer agent through mechanisms including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell adhesion.[2][3] These application notes provide a comprehensive overview of the use of cimetidine in cell culture experiments, detailing its mechanisms of action, recommended concentration ranges, and protocols for assessing its biological effects.

Mechanism of Action

Cimetidine's anti-cancer effects are multi-faceted. While it is a known antagonist of the histamine H2 receptor, some of its anti-tumor activities appear to be independent of this action, as other H2 receptor antagonists like famotidine and ranitidine do not consistently replicate these effects.[4]

The primary anti-cancer mechanisms of cimetidine include:

-

Inhibition of Cell Proliferation: Cimetidine can arrest the growth of various cancer cell lines. This is thought to occur in part by antagonizing the growth-promoting effects of histamine on tumor cells that express H2 receptors.[3]

-

Induction of Apoptosis: Cimetidine has been shown to induce programmed cell death (apoptosis) in several cancer cell lines, including gastric and salivary gland tumor cells.[2][5] This is mediated through the activation of caspase cascades and regulation of the Bcl-2 family of proteins.

-

Inhibition of Cell Adhesion and Metastasis: A key mechanism in its anti-metastatic potential is the inhibition of cancer cell adhesion to endothelial cells. Cimetidine achieves this by down-regulating the expression of E-selectin on the surface of endothelial cells, a crucial molecule for the attachment of tumor cells expressing sialyl Lewis antigens.[2][4]

Data Presentation: Cimetidine Concentration for In Vitro Studies

The effective concentration of cimetidine can vary significantly depending on the cell line and the biological endpoint being measured. The following tables summarize reported concentrations for different anti-cancer effects.

Table 1: Inhibition of Cancer Cell Proliferation (IC50 Values)

| Cell Line | Cancer Type | IC50 | Reference |

| Huh7 | Hepatocellular Carcinoma | 3.19 mM | [6] |

| MDA-MB-468 | Breast Cancer | 3.28 mM | [6] |

Table 2: Effective Concentrations for Inhibition of Cell Adhesion

| Cell Line | Effect | Concentration Range | Reference |

| HT-29 (colorectal) | Inhibition of adhesion to HUVECs | Dose-dependent | [7] |

| HSG (salivary gland) | Inhibition of adhesion to neural cells | 10⁻⁸ M to 10⁻⁴ M | [8] |

| Breast cancer cells | Inhibition of adhesion | Not specified | [7] |

| Gastric cancer cells | Inhibition of adhesion | Not specified | [7] |

Table 3: Effective Concentrations for Induction of Apoptosis

| Cell Line | Effect | Concentration Range | Treatment Duration | Reference |

| SGC-7901 (gastric) | Induction of apoptosis | Dose-dependent | Not specified | [2] |

| MGC-803 (gastric) | Induction of apoptosis | Dose-dependent | Not specified | [2] |

| HSG (salivary gland) | Induction of apoptosis | 10⁻⁸ M to 10⁻² M | 24 hours | [5] |

Signaling Pathways Modulated by Cimetidine

Cimetidine's anti-cancer effects are mediated through the modulation of several key signaling pathways.

Cimetidine-Induced Apoptosis Signaling Pathway

Cimetidine triggers apoptosis through both the intrinsic and extrinsic pathways, leading to the activation of executioner caspases.

Caption: Cimetidine-induced apoptosis pathway.

Cimetidine's Inhibition of Cancer Cell Adhesion

Cimetidine can prevent a critical step in metastasis by inhibiting the adhesion of cancer cells to the endothelium.

Caption: Inhibition of cancer cell adhesion by cimetidine.

Experimental Protocols

Protocol 1: Assessment of Cimetidine's Anti-Proliferative Effects using MTT Assay

This protocol outlines the steps to determine the IC50 value of cimetidine on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Cimetidine stock solution (e.g., 100 mM in sterile DMSO or water)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Cimetidine Treatment: Prepare serial dilutions of cimetidine in complete medium. A common concentration range to test is from 10 µM to 10 mM. Remove the old medium from the wells and add 100 µL of the cimetidine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest cimetidine concentration).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the cimetidine concentration and determine the IC50 value using a suitable software.

Caption: MTT assay workflow.

Protocol 2: Detection of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes how to quantify cimetidine-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

Cimetidine stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of cimetidine (e.g., based on IC50 values) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Caption: Apoptosis detection workflow.

Conclusion

Cimetidine presents a compelling case for further investigation as an anti-cancer agent. Its multifaceted mechanisms of action provide multiple avenues for therapeutic intervention. The protocols and data presented in these application notes offer a foundational guide for researchers to explore the potential of cimetidine in various cancer models. It is crucial to empirically determine the optimal concentration and treatment duration for each specific cell line and experimental setup.

References

- 1. researchgate.net [researchgate.net]

- 2. Cimetidine: A Cancer Therapy with Mechanisms Targeting Cell Proliferation, Apoptosis, and Cell Adhesion_Chemicalbook [chemicalbook.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Cimetidine inhibits cancer cell adhesion to endothelial cells and prevents metastasis by blocking E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacodynamic Modeling to Evaluate the Impact of Cimetidine, an OCT2 Inhibitor, on the Anticancer Effects of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing drugs in oncology (ReDO)—Cimetidine as an anti-cancer agent - ecancer [ecancer.org]

- 8. Cimetidine inhibits salivary gland tumor cell adhesion to neural cells and induces apoptosis by blocking NCAM expression - PMC [pmc.ncbi.nlm.nih.gov]

Application of Molecular Hydrogen (H2-003) in a Model of Cerebral Ischemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular hydrogen (H2), designated here as H2-003 for investigational purposes, has emerged as a promising therapeutic agent in preclinical models of cerebral ischemia. Its neuroprotective effects are attributed to its unique ability to selectively neutralize cytotoxic reactive oxygen species (ROS), coupled with its anti-inflammatory, anti-apoptotic, and signaling modulatory properties. These application notes provide a comprehensive overview of the use of H2-003 in a standard animal model of focal cerebral ischemia, the middle cerebral artery occlusion (MCAO) model. Detailed protocols for disease induction and H2-003 administration are provided, along with a summary of expected quantitative outcomes and an exploration of the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of H2-003 in animal models of cerebral ischemia.

Table 1: Effect of H2-003 on Infarct Volume and Neurological Deficits

| Treatment Group | Animal Model | H2-003 Administration Route | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |

| H2 Inhalation | Mouse MCAO | 66.7% H2 inhalation for 90 min post-reperfusion | 49.2% (from 39.51 ± 5.30% to 20.21 ± 4.43%) | Significant improvement in neurobehavioral deficit score | [1] |

| Hydrogen-Rich Saline | Rat pMCAO | Intraperitoneal injection (dose-dependent) | Significant dose-dependent reduction | Significant improvement in neurobehavioral outcomes | [2] |

| Hydrogen-Rich Saline | Rat MCAO | Intraperitoneal injection (0, 3, and 6 h after reperfusion) | Significant reduction | Significant improvement in neurological function | [3] |

Table 2: Effect of H2-003 on Biomarkers of Oxidative Stress

| Biomarker | Effect of H2-003 | Animal Model | H2-003 Administration Route | Reference |

| Superoxide Dismutase (SOD) | Increased activity | Rat pMCAO | Intraperitoneal hydrogen-rich saline | [2] |

| Catalase (CAT) | Increased activity | Rat pMCAO | Intraperitoneal hydrogen-rich saline | [2] |

| Malondialdehyde (MDA) | Decreased levels | Rat pMCAO | Intraperitoneal hydrogen-rich saline | [2] |

| 8-iso-Prostaglandin F2α (8-iso-PGF2α) | Decreased levels | Rat pMCAO | Intraperitoneal hydrogen-rich saline | [2] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Decreased levels | Rat MCAO | Intraperitoneal hydrogen-rich saline | [3] |

Table 3: Effect of H2-003 on Inflammatory and Apoptotic Markers

| Biomarker | Effect of H2-003 | Animal Model | H2-003 Administration Route | Reference |

| Tumor Necrosis Factor-α (TNF-α) | Decreased levels | Rat pMCAO | Intraperitoneal hydrogen-rich saline | [2] |

| High Mobility Group Box 1 (HMGB1) | Decreased levels | Rat pMCAO | Intraperitoneal hydrogen-rich saline | [2] |

| Interleukin-1β (IL-1β) | Decreased levels | Rat MCAO | Intraperitoneal hydrogen-rich saline | [3] |

| Caspase-3 Activity | Suppressed | Rat MCAO | Intraperitoneal hydrogen-rich saline | [3][4] |

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Micro-scissors and forceps

-

3-0 silk suture

-

4-0 monofilament nylon suture with a rounded tip

-

Laser Doppler flowmeter

Procedure:

-

Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).

-

Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through the ECA stump.

-

Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, as monitored by a laser Doppler flowmeter, confirms successful occlusion.

-

After the desired duration of ischemia (e.g., 60 or 90 minutes), carefully withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover in a warm cage. Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

Administration of H2-003

a) H2-003 Inhalation:

-

Immediately following reperfusion, place the animal in a chamber connected to a hydrogen-oxygen generator.

-

Administer a gas mixture of 66.7% H2 and 33.3% O2 for a duration of 90 minutes.[1]

-

Control animals should receive a mixture of 66.7% nitrogen and 33.3% oxygen under the same conditions.

b) Hydrogen-Rich Saline (H2-003) Administration:

-

Prepare hydrogen-rich saline by dissolving hydrogen gas in normal saline under high pressure (e.g., 0.4 MPa) to a final concentration of >0.6 mmol/L. Store in an aluminum bag at 4°C.[5]

-

Administer the hydrogen-rich saline via intraperitoneal (IP) injection at a dose of 5 ml/kg.

-

The timing of administration can be varied, but effective protocols include injection at the onset of reperfusion, or at 0, 3, and 6 hours post-reperfusion.[3] Control animals should receive an equivalent volume of normal saline.

Signaling Pathways and Mechanisms of Action

Molecular hydrogen exerts its neuroprotective effects through a multi-targeted mechanism. It selectively scavenges hydroxyl radicals (•OH) and peroxynitrite (ONOO-), two of the most damaging reactive oxygen species, without affecting physiologically important ROS.[6] This targeted antioxidant activity is a key aspect of its mechanism.

Caption: High-level overview of H2-003's neuroprotective effects.

Furthermore, H2-003 modulates key signaling pathways involved in cell death and inflammation.

Caption: H2-003 inhibits the p38 MAPK-Caspase-3 apoptotic pathway.

H2-003 has also been shown to suppress inflammation by downregulating the expression of pro-inflammatory cytokines. This is potentially mediated through the inhibition of inflammatory signaling pathways such as the ROS-NLRP3 inflammasome pathway.

Caption: H2-003 mitigates neuroinflammation via ROS scavenging.

Conclusion

Molecular hydrogen (H2-003) demonstrates significant neuroprotective potential in preclinical models of cerebral ischemia. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation as a therapeutic strategy for ischemic stroke. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to explore the application of H2-003 in this critical area of unmet medical need.

References

- 1. Hydrogen inhalation improves mouse neurological outcomes after cerebral ischemia/reperfusion independent of anti-necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hhofrance.com [hhofrance.com]

- 3. Hydrogen saline offers neuroprotection by reducing oxidative stress in a focal cerebral ischemia-reperfusion rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen saline suppresses neuronal cell apoptosis and inhibits the p38 mitogen‑activated protein kinase‑caspase‑3 signaling pathway following cerebral ischemia‑reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogen-rich saline alleviates early brain injury through inhibition of necroptosis and neuroinflammation via the ROS/HO-1 signaling pathway after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iwater.dk [iwater.dk]

Application Notes and Protocols for H2-003: Dissolution and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the techniques for measuring the dissolution and stability of H2-003, a hypothetical small molecule drug substance. The following protocols are based on established principles from the United States Pharmacopeia (USP) and guidelines from the International Council for Harmonisation (ICH) to ensure data quality and regulatory compliance.

Part 1: Dissolution Testing of H2-003 Immediate-Release Tablets

Dissolution testing is a critical quality control measure to ensure batch-to-batch consistency and predict the in vivo performance of a solid dosage form.[1] It measures the rate and extent at which the active pharmaceutical ingredient (API), H2-003, dissolves from the tablet into a liquid medium.[2]

Experimental Protocol: Dissolution of H2-003 Tablets

This protocol is for an immediate-release tablet formulation of H2-003.

1. Materials and Equipment:

-

H2-003 Tablets

-

USP Apparatus 2 (Paddle Apparatus)[3]

-

Dissolution Vessels (900 mL)

-

Water Bath with Heater and Circulator

-

Paddle Stirring Elements

-

Syringes and Cannula Filters (0.45 µm)

-

HPLC Vials

-

High-Performance Liquid Chromatography (HPLC) System with UV Detector

-

Dissolution Medium: 0.1 N Hydrochloric Acid (HCl)

-

H2-003 Reference Standard

2. Dissolution Apparatus Setup:

-

Set the water bath to maintain a temperature of 37 ± 0.5°C in the dissolution vessels.[4]

-

Add 900 mL of 0.1 N HCl to each dissolution vessel and allow the medium to equilibrate to the target temperature.

-

Set the paddle speed to 50 rpm.[5]

-

The distance between the bottom of the paddle and the inside bottom of the vessel should be 25 ± 2 mm.

3. Procedure:

-

Place one H2-003 tablet into each of the six dissolution vessels.

-

Start the paddle rotation simultaneously in all vessels.

-

At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium from each vessel.[5]

-

Filter the samples immediately through a 0.45 µm syringe filter into HPLC vials.

-

Analyze the filtered samples for H2-003 concentration using a validated HPLC method (see Part 3).

4. Data Analysis:

-

Calculate the percentage of H2-003 dissolved at each time point relative to the label claim.

-

The results should meet the acceptance criteria, typically Q = 80% dissolved in 30 minutes for immediate-release dosage forms.

Data Presentation: Dissolution Profile of H2-003

| Time (minutes) | % H2-003 Dissolved (Batch A) | % H2-003 Dissolved (Batch B) | % H2-003 Dissolved (Batch C) |

| 0 | 0 | 0 | 0 |

| 5 | 48 | 51 | 49 |

| 10 | 75 | 78 | 76 |

| 15 | 88 | 91 | 89 |

| 30 | 95 | 98 | 96 |

| 45 | 99 | 101 | 99 |

| 60 | 100 | 101 | 100 |

Part 2: Stability Testing of H2-003

Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies are essential for determining the re-test period or shelf life and recommended storage conditions.

Experimental Protocol: ICH Stability Study for H2-003

This protocol follows the ICH Q1A(R2) guideline for a new drug substance.[6]

1. Materials and Equipment:

-

At least three primary batches of H2-003 drug substance.[6]

-

Packaging that is the same as or simulates the proposed storage and distribution packaging.[6]

-

ICH-compliant stability chambers.

-

HPLC system for purity and degradation product analysis.

2. Study Design:

-

Long-Term Stability:

-

Accelerated Stability:

-

Intermediate Stability (if applicable):

-

Triggered by significant change at accelerated conditions.

-

Storage Conditions: 30°C ± 2°C / 65% RH ± 5% RH.[6]

-

Testing Frequency: A minimum of four time points, including initial, 6, 9, and 12 months.

-

Duration: 12 months.

-

3. Forced Degradation Studies:

-

Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.